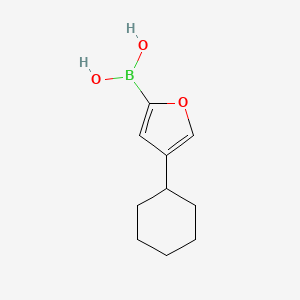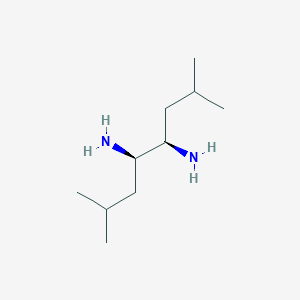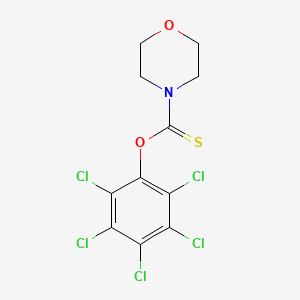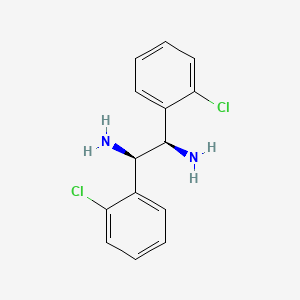
2-(Dicyclohexylamino)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dicyclohexylamino)ethanol hydrochloride is a chemical compound with the molecular formula C14H28ClNO and a molecular weight of 261.83 g/mol . It is commonly used in various scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(Dicyclohexylamino)ethanol hydrochloride typically involves the reaction of dicyclohexylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
2-(Dicyclohexylamino)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Dicyclohexylamino)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(Dicyclohexylamino)ethanol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-(Dicyclohexylamino)ethanol hydrochloride can be compared with other similar compounds such as:
- 2-(Diethylamino)ethanol hydrochloride
- 2-(Dimethylamino)ethanol hydrochloride
- 2-(Dipropylamino)ethanol hydrochloride These compounds share similar structural features but differ in the nature of the substituent groups attached to the amino group. The unique properties of this compound, such as its steric hindrance and hydrophobicity, make it distinct and suitable for specific applications .
Propiedades
Fórmula molecular |
C14H28ClNO |
|---|---|
Peso molecular |
261.83 g/mol |
Nombre IUPAC |
2-(dicyclohexylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C14H27NO.ClH/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h13-14,16H,1-12H2;1H |
Clave InChI |
WLLPIQFZZBRPFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(CCO)C2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)

![N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14070567.png)



![(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14070586.png)




